![molecular formula C22H21N3O5 B2443511 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941883-16-5](/img/structure/B2443511.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-HIV Agent Development
A study by Mizuhara et al. (2012) investigated the structure-activity relationships of derivatives containing a benzo[d][1,3]dioxol-5-yl group for developing potent anti-HIV agents. They found that certain derivatives showed improved anti-HIV activity, highlighting the potential use of this compound in the development of new antiretroviral drugs (Mizuhara et al., 2012).
Antioxidant Activity
Kadhum et al. (2011) explored the antioxidant activity of new coumarin derivatives, including compounds with a benzo[d][1,3]dioxol-5-yl group. They compared these compounds' antioxidant capacities with ascorbic acid, suggesting its potential in antioxidant applications (Kadhum et al., 2011).
Anti-inflammatory and Antioxidant Compounds
Koppireddi et al. (2013) synthesized novel acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activity. Their research showed that some derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, exhibited both anti-inflammatory and antioxidant activities (Koppireddi et al., 2013).
Cardiovascular Therapeutic Activities
Research by Yoon et al. (1998) focused on a benzopyran-based compound related to "2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide," exploring its potential as a potassium-channel opener with cardiovascular therapeutic activities (Yoon et al., 1998).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzo[d][1,3]dioxol-5-yl and other moieties, showing potent antimicrobial activity and good antioxidant activity. This indicates potential applications in antimicrobial and antioxidant therapies (Naraboli & Biradar, 2017).
Antinociceptive Activity
Doğruer et al. (2000) synthesized derivatives of 3(2H)‐pyridazinone, including compounds related to the one , and investigated their antinociceptive activity. They found that many of these compounds were more potent than aspirin, suggesting their use in pain management (Doğruer et al., 2000).
Antimalarial Sulfonamides as COVID-19 Drug
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those related to the compound , for antimalarial activity and their potential application as COVID-19 drugs. They found significant activity against various strains, indicating a possible role in treating COVID-19 (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-17-5-2-15(3-6-17)10-11-23-21(26)13-25-22(27)9-7-18(24-25)16-4-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCNLSSNVBFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.